Cas no 2418719-75-0 (2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate)

2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate is a specialized sulfonate ester compound featuring a formyl-substituted dimethoxyphenyl group and a cyclohexylmethanesulfonate moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The electron-withdrawing formyl group enhances electrophilic character, while the dimethoxy substituents contribute to stability and solubility in polar solvents. The cyclohexylmethanesulfonate group offers steric bulk, influencing regioselectivity in reactions. Its well-defined molecular architecture ensures consistent performance in cross-coupling and functionalization reactions, supporting precise synthetic applications. Suitable for controlled modifications under mild conditions, it is handled under inert atmospheres to preserve integrity.
2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate structure
2418719-75-0 structure
Product Name:2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate
CAS No:2418719-75-0
MF:C16H22O6S
MW:342.407284259796
CID:6219658
PubChem ID:154881514
Update Time:2025-05-26

2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • EN300-26690436
    • Z1564333798
    • (2-Formyl-4,5-dimethoxyphenyl) cyclohexylmethanesulfonate
    • 2418719-75-0
    • 2-formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate
    • 2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate
    • Inchi: 1S/C16H22O6S/c1-20-15-8-13(10-17)14(9-16(15)21-2)22-23(18,19)11-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3
    • InChI Key: OMKYMNNSRJBQAI-UHFFFAOYSA-N
    • SMILES: S(CC1CCCCC1)(=O)(=O)OC1C=C(C(=CC=1C=O)OC)OC

Computed Properties

  • Exact Mass: 342.11370959g/mol
  • Monoisotopic Mass: 342.11370959g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 87.3Ų

2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26690436-0.05g
2-formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate
2418719-75-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate

Professional Introduction to 2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate (CAS No. 2418719-75-0)

2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate, identified by the CAS number 2418719-75-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonate esters, which are widely recognized for their versatile applications in drug development, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural features of this molecule, including the presence of a formyl group and methoxy substituents on a phenyl ring, coupled with a cyclohexylmethanesulfonate moiety, make it a valuable building block for constructing complex molecular architectures.

The formyl group (—CHO) is a highly reactive functional moiety that participates in various chemical transformations, such as condensation reactions with amines to form amides or Schiff bases. These reactions are pivotal in the synthesis of peptidomimetics and heterocyclic compounds, which are essential in medicinal chemistry. Additionally, the 4,5-dimethoxyphenyl ring introduces electron-donating effects through the methoxy groups, influencing the electronic properties and reactivity of the molecule. This feature is particularly useful in designing molecules with optimized pharmacokinetic profiles.

The cyclohexylmethanesulfonate part of the structure contributes to the solubility and stability of the compound under various conditions. Sulfonate esters are known for their ability to enhance bioavailability and metabolic stability, making them favorable in drug design. The sulfonate group (—SO₃H) can be further functionalized or modified to introduce additional pharmacological properties, such as protease inhibition or receptor binding affinity.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives due to their broad spectrum of biological activities. The compound 2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate (CAS No. 2418719-75-0) has been explored as a key intermediate in synthesizing sulfonamides with potential therapeutic applications. For instance, sulfonamides have shown promise in treating infections caused by Gram-negative bacteria by inhibiting bacterial enzymes essential for their survival. The formyl group in this compound can be readily converted into an amide or imine linkage, facilitating the attachment of various pharmacophores that enhance antibacterial activity.

Moreover, the dimethoxyphenyl moiety has been implicated in modulating enzyme inhibition and receptor binding interactions. Studies have demonstrated that methoxy-substituted aromatic rings can improve binding affinity and selectivity in drug candidates. This makes 2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate (CAS No. 2418719-75-0) a promising candidate for further derivatization to develop drugs targeting neurological disorders or inflammatory conditions.

The cyclohexylmethanesulfonate group also plays a crucial role in stabilizing reactive intermediates during synthetic processes. Its ability to act as a leaving group in nucleophilic substitution reactions allows for efficient functionalization at multiple sites within the molecule. This versatility is particularly advantageous when designing complex drug molecules that require multiple modifications to achieve desired pharmacological effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before experimental synthesis. The structural features of 2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate (CAS No. 2418719-75-0) have been modeled using molecular docking simulations to identify potential binding interactions with target proteins. These simulations have highlighted its potential as a scaffold for developing kinase inhibitors or protease inhibitors used in cancer therapy.

In conclusion, 2-Formyl-4,5-dimethoxyphenyl cyclohexylmethanesulfonate (CAS No. 2418719-75-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and reactivity. Its role as an intermediate in synthesizing sulfonamide derivatives underscores its importance in drug development efforts aimed at treating infections and chronic diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

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